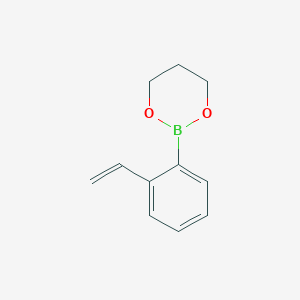

2-(2-Ethenylphenyl)-1,3,2-dioxaborinane

Description

2-(2-Ethenylphenyl)-1,3,2-dioxaborinane is a boronate ester featuring a six-membered 1,3,2-dioxaborinane ring system with an ethenyl-substituted phenyl group at the 2-position. This compound is structurally characterized by the presence of a reactive ethenyl group directly attached to the aromatic ring, which confers unique electronic and steric properties. The dioxaborinane core (B-O-C-O linkage) stabilizes the boron center, making it suitable for applications in cross-coupling reactions, polymer chemistry, and materials science .

Properties

IUPAC Name |

2-(2-ethenylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO2/c1-2-10-6-3-4-7-11(10)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCLPUPBPJGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657042 | |

| Record name | 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-61-2 | |

| Record name | 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-Dioxaborinane, 2-(2-ethenylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2-Ethenylphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

- Molecular Formula : C11H13B O2

- CAS Number : 850567-61-2

- Molecular Weight : 195.03 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets. The compound is believed to act as a selective inhibitor in several biochemical pathways.

Target of Action

Research indicates that organoboron compounds often interact with enzymes involved in metabolic pathways. Specifically, this compound may target:

- Phosphoinositide 3-kinase (PI3K) : This enzyme plays a crucial role in cell growth and proliferation.

- Proteins involved in apoptosis : Inducing programmed cell death can be a mechanism for its anticancer properties.

Mode of Action

The mode of action involves the inhibition of key enzymes leading to alterations in cellular signaling pathways. For instance, inhibition of PI3K could disrupt normal signaling cascades that promote cell survival and growth.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies indicate potential antimicrobial effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These results highlight the compound's ability to inhibit the growth of pathogenic bacteria.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary data suggest:

- Solubility : The compound is expected to have moderate solubility in aqueous solutions.

- Bioavailability : Studies are ongoing to assess its absorption and distribution in biological systems.

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profile of organoboron compounds similar to this compound. Notably:

- Case Study on Anticancer Efficacy : A study involving a series of boron-containing compounds demonstrated significant tumor regression in xenograft models when treated with similar dioxaborinanes .

- Antimicrobial Efficacy Study : Research conducted on boronic acid derivatives indicated promising results against multi-drug resistant strains of bacteria .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis. Its boron functionality allows it to participate in various reactions, including:

- Suzuki-Miyaura Coupling : This reaction is pivotal for forming biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as a boronic acid precursor, facilitating the coupling of aryl halides with aryl boronates.

- Oxidation Reactions : It can be oxidized to produce phenol derivatives, which are valuable intermediates in organic synthesis.

Biological Applications

The biological significance of 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane is notable in the following areas:

-

Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming reversible covalent bonds with serine residues. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Enzyme Targeted Mechanism of Action Proteasome Inhibits proteasome activity, affecting protein homeostasis Serine Proteases Forms covalent bonds with active site residues -

Anticancer Activity : Recent studies have demonstrated its potential as an anticancer agent. For example, it has shown significant antiproliferative effects on various cancer cell lines.

Compound IC₅₀ (µM) Cell Line This compound Low micromolar A2780 (ovarian cancer) Other Boronic Acid Derivatives Varies Various

Material Science

In material science, the compound serves as a building block for functionalized polymers and advanced materials. Its unique boron-containing structure enhances the properties of polymers, making them suitable for applications such as:

- Sensors : The compound can be incorporated into sensor technologies due to its reactivity and ability to form complexes with various analytes.

- Optoelectronic Devices : Its electronic properties allow it to be used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Antiproliferative Activity Assessment

A study evaluated the antiproliferative effects of various phenylboronic acid derivatives, including this compound. Researchers found that modifications on the phenyl ring significantly influenced biological activity. The results indicated that this compound exhibited low micromolar IC₅₀ values against ovarian cancer cell lines.

Case Study 2: Mechanistic Insights into Enzyme Inhibition

Flow cytometry and western blot analyses were conducted to understand the mechanism by which the compound inhibits proteasome activity. The treatment resulted in increased levels of p21 protein, indicating cell cycle arrest and potential apoptosis in treated cancer cells.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) enhance the electrophilicity of the boron center, increasing reactivity in Suzuki-Miyaura couplings . Electron-donating groups (e.g., -OCH₃) reduce boron’s electrophilicity, favoring stability over reactivity .

- Core Modifications :

Research Findings and Trends

- Reactivity Hierarchy : Substituents dictate reactivity: CF₃ > H > Me > OMe .

- Steric vs. Electronic Trade-offs : Bulky substituents (e.g., 5,5-dimethyl) enhance stability but may hinder reaction rates in cross-coupling .

- Emerging Applications : Ethenyl-substituted dioxaborinanes are gaining attention for photopolymerization and materials science due to their conjugated systems .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Ethenylphenyl)-1,3,2-dioxaborinane?

- Methodological Answer: High-yield synthesis can be achieved via nickel-catalyzed cross-coupling. For example, using NiCl₂(1,3-bis(diphenylphosphino)propane) (0.05 equiv) with diphenylphosphinoferrocene (0.1 equiv) and Zn (2 equiv) in toluene at 100°C for 2 h under inert atmosphere yields 91% . Alternative protocols include palladium-catalyzed systems, such as PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), which provides similar efficiency under comparable conditions .

Q. How is the structural integrity of this compound validated?

- Methodological Answer: Characterization relies on combined spectroscopic techniques:

- ¹H/¹³C NMR: Detect characteristic peaks for the ethenylphenyl group (δ ~5.5–6.5 ppm for vinyl protons) and dioxaborinane ring (δ ~1.0–1.5 ppm for methyl groups in 5,5-dimethyl derivatives) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF, observing the parent ion [M+H]⁺ .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: Key precautions include:

- Storage: Inert atmosphere, dry conditions (P402 + P404) .

- Handling: Avoid ignition sources (P210) and use PPE (gloves, masks, protective eyewear) due to hazards like organ toxicity (H370) and aquatic environmental risks (H410) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer: Enantiomeric excess (up to 89% ee) is attainable using chiral copper catalysts. For instance, 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate with sodium methoxide and CuCl in THF at 30°C for 40 h induces stereocontrol via ligand-accelerated catalysis . Optimization of reaction time and temperature is critical to minimize racemization.

Q. What experimental strategies resolve contradictions in yield data across literature reports?

- Catalyst Loading: Higher Ni/Pd equivalents (e.g., 0.1 vs. 0.05 equiv) improve turnover but may increase side reactions.

- Substrate Purity: Trace moisture or oxygen degrades boronate intermediates; rigorous Schlenk techniques or molecular sieves enhance reproducibility .

Q. How does this compound function in polymer self-assembly applications?

- Methodological Answer: The ethenyl group enables radical polymerization or click chemistry (e.g., thiol-ene reactions) to construct liquid crystalline (LC) block copolymers. For example, grafting onto poly(methylsiloxane) backbones produces mesogen-jacketed LC polymers, where the borinate moiety stabilizes phase transitions (e.g., nematic-to-isotropic) . Characterization via DSC and polarized optical microscopy is essential to map thermal behavior.

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling?

- Methodological Answer: The dioxaborinane ring’s stability under basic conditions allows transmetalation with Pd⁰ intermediates. Kinetic studies suggest a rate-determining step involving oxidative addition of aryl halides, with the boronate’s steric profile (e.g., 5,5-dimethyl substitution) influencing catalytic turnover . Computational DFT analysis of transition states can further elucidate steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.